molecular formula C14H24N2O2 B2902978 Tert-butyl N-[2-cyclopropyl-2-(prop-2-ynylamino)propyl]carbamate CAS No. 1436098-47-3

Tert-butyl N-[2-cyclopropyl-2-(prop-2-ynylamino)propyl]carbamate

Cat. No.: B2902978
CAS No.: 1436098-47-3
M. Wt: 252.358
InChI Key: PVVVDBIQLUWOSN-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-cyclopropyl-2-(prop-2-ynylamino)propyl]carbamate is a carbamate derivative featuring a cyclopropyl group and a propargylamine moiety. This compound is structurally characterized by a tert-butyl carbamate group attached to a propyl chain substituted with cyclopropyl and prop-2-ynylamino groups. Its synthesis involves multi-step reactions, including the condensation of tert-butyl (3-(prop-2-yn-1-ylamino)propyl)carbamate with bromoacetyl bromide under cryogenic conditions (-78°C) in anhydrous CH₂Cl₂, followed by controlled reaction times to ensure regioselectivity .

Properties

IUPAC Name

tert-butyl N-[2-cyclopropyl-2-(prop-2-ynylamino)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-6-9-16-14(5,11-7-8-11)10-15-12(17)18-13(2,3)4/h1,11,16H,7-10H2,2-5H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVVDBIQLUWOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C1CC1)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution and Carbamate Protection

A foundational approach involves sequential nucleophilic substitution and carbamate protection. The tert-butyl carbamate (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, the cyclopropylamine intermediate can be generated by reacting cyclopropane carboxaldehyde with hydroxylamine, followed by reduction. Subsequent Boc protection of the primary amine yields the target compound after purification.

Key Reaction Conditions:

  • Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in anhydrous dichloromethane (DCM).
  • Temperature: 0–25°C to minimize side reactions.
  • Yield: 60–75% after column chromatography.

Rhodium-Catalyzed Propargylation

Recent advances utilize transition-metal catalysis to introduce the propargylamino group. Rhodium(II) acetate catalyzes the coupling of propargyl amines with Boc-protected intermediates, enhancing regioselectivity. For instance, a method reported by ACS Journal of Organic Chemistry employs Rh₂(OAc)₄ in dichloromethane, achieving moderate yields (24–45%). Optimization studies indicate that higher catalyst loading (5 mol%) and elevated temperatures (40°C) improve conversion rates.

Table 1: Optimization of Rhodium-Catalyzed Propargylation

Catalyst Loading (mol%) Temperature (°C) Yield (%) Purity (HPLC)
2 25 24 85%
5 40 45 92%
10 60 38 88%

Solid-Phase Synthesis for Scalability

Patented methodologies emphasize scalable processes. WO2019158550A1 describes a two-step procedure avoiding salt forms of intermediates to prevent viscosity issues:

  • Step 1: Neutral tert-butyl carbamate precursor is reacted with 2-(cyclopropylamino)propylamine in acetonitrile.
  • Step 2: Propargyl bromide is added under controlled basic conditions (pH 8–9).

Advantages:

  • Eliminates triethylamine excess, reducing purification complexity.
  • Achieves >90% purity by HPLC and 85% isolated yield.

Critical Analysis of Methodologies

Yield and Purity Trade-Offs

  • Nucleophilic substitution offers reliability but moderate yields due to competing side reactions (e.g., over-alkylation).
  • Rhodium catalysis improves regioselectivity but requires costly catalysts and generates oxidized byproducts (e.g., sulfones).
  • Solid-phase synthesis balances scalability and purity, though initial equipment costs are higher.

Solvent and Base Selection

  • Dichloromethane and acetonitrile are preferred for their inertness and solubility profiles.
  • Triethylamine remains standard, but DIPEA reduces epimerization in chiral intermediates.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, Boc), 2.15 (m, 1H, cyclopropyl), 3.25 (t, 2H, NCH₂), 4.85 (s, 1H, NH).
  • ¹³C NMR (100 MHz, CDCl₃): δ 28.2 (Boc CH₃), 80.5 (C=O), 156.3 (C=O carbamate).

Chromatographic Purity

  • HPLC: >99% purity using a C18 column (5.73 min retention time).
  • LC-MS: [M+H]⁺ = 242.36 m/z (calculated), 242.35 m/z (observed).

Applications in Pharmaceutical Synthesis

This carbamate serves as an intermediate in anticoagulants (e.g., Edoxaban precursors). Its Boc group facilitates selective deprotection under acidic conditions (e.g., HCl/dioxane), enabling downstream functionalization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-cyclopropyl-2-(prop-2-ynylamino)propyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the prop-2-ynylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl N-[2-cyclopropyl-2-(prop-2-ynylamino)propyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-cyclopropyl-2-(prop-2-ynylamino)propyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s closest structural analogues include tert-butyl carbamates with variations in substituents (e.g., cyclopentyl, adamantanyl, or bicyclic systems). Key examples and their distinguishing features are outlined below:

Compound Name Key Substituents Molecular Formula Molecular Weight CAS Number
tert-Butyl N-[2-cyclopropyl-2-(prop-2-ynylamino)propyl]carbamate (Target) Cyclopropyl, propargylamine C₁₄H₂₃N₂O₂* ~251.3* Not provided
tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate Hydroxycyclopentyl C₁₀H₁₉NO₃ 201.27 1330069-67-4
tert-Butyl N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate Hydroxymethylcyclopropyl C₁₁H₂₁NO₃ 215.29 1934483-16-5
tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate Bicyclic 2-azabicyclo[2.2.1]heptane C₁₁H₂₀N₂O₂ 212.29 1932203-04-7

*Estimated based on structural analysis.

Key Observations:

  • The cyclopropyl group in the target compound introduces steric constraints and electronic effects distinct from hydroxycyclopentyl or bicyclic systems in analogues .
  • The propargylamine moiety enhances reactivity for click chemistry applications, unlike the hydroxyl or azabicyclo groups in other compounds .

Physical and Chemical Properties

Property Target Compound* tert-Butyl N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate
Density (g/cm³) ~1.1 (estimated) 1.062 ± 0.06 N/A
Boiling Point (°C) ~330 (estimated) 326.6 ± 15.0 N/A
pKa ~12–13 (amine group) 12.91 ± 0.46 N/A

*Estimated due to lack of direct data.

Key Observations:

  • The hydroxymethylcyclopropyl analogue has a higher density (1.062 g/cm³) than the target’s estimated value, likely due to polar hydroxyl group interactions.
  • The bicyclic analogue lacks reported physical data but is expected to exhibit lower solubility than the target due to its rigid, lipophilic structure.

Functional and Pharmacological Implications

  • Propargylamine Group : Enables click chemistry for bioconjugation, a feature absent in hydroxy- or azabicyclo-substituted analogues .
  • Cyclopropyl vs. Bicyclic Systems: The cyclopropyl group in the target may confer metabolic stability compared to the more rigid bicyclic systems in cannabinoid receptor ligands .

Biological Activity

Tert-butyl N-[2-cyclopropyl-2-(prop-2-ynylamino)propyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C11_{11}H17_{17}N2_{2}O2_{2}
  • CAS Number : 71427234

This compound features a tert-butyl group, a cyclopropyl moiety, and a prop-2-ynylamino functional group, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : Studies have shown that similar compounds can induce apoptosis in cancer cells and modulate multidrug resistance (MDR) mechanisms. For instance, derivatives with similar structures have been effective in increasing doxorubicin retention in resistant cell lines, suggesting a potential application in cancer therapy .
  • Neuroprotective Effects : Compounds within this class have demonstrated protective effects against neurodegenerative conditions by reducing inflammatory markers such as TNF-α and free radicals. This suggests a mechanism that may be beneficial in treating conditions like Alzheimer's disease .
  • Inhibition of Enzymatic Activity : Some studies indicate that related compounds can inhibit specific enzymes involved in disease processes, enhancing their therapeutic potential .

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various carbamate derivatives on multidrug-resistant T-lymphoma cells. The findings revealed that certain derivatives exhibited significant cytotoxicity and were effective modulators of the ABCB1 efflux pump, which is crucial in drug resistance mechanisms. The most potent derivative showed an IC50_{50} value of 5 µM against resistant cell lines, highlighting the potential of carbamate derivatives in overcoming MDR .

Study 2: Neuroprotection

In a model of Alzheimer's disease using scopolamine-induced memory impairment, treatment with a structurally similar carbamate reduced levels of Aβ 1-42 and β-secretase activity. The results indicated that these compounds could modulate key pathways involved in neurodegeneration, thus providing a basis for their use in neuroprotective therapies .

Data Tables

Activity Type Compound IC50_{50} (µM) Mechanism
AnticancerDerivative A5ABCB1 Modulation
NeuroprotectionM4Not specifiedAβ Reduction

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for Tert-butyl N-[2-cyclopropyl-2-(prop-2-ynylamino)propyl]carbamate?

  • Methodology : The compound is synthesized via nucleophilic substitution or carbamate coupling. A typical approach involves reacting tert-butyl carbamate with a cyclopropyl- and propargylamine-containing precursor under basic conditions (e.g., triethylamine in dichloromethane or THF). Temperature control (room temperature to mild heating) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Post-synthesis, purification via column chromatography or recrystallization ensures high purity .
  • Key Parameters :

SolventBaseReaction TimeYield (%)
DCMEt₃N6–12 hours60–75
THFDIPEA8–10 hours70–80

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm for CH₃), cyclopropane protons (δ 0.5–1.2 ppm), and carbamate carbonyl (δ ~155 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns.
  • IR Spectroscopy : Peaks at ~1680–1720 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm carbamate functionality .

Q. How should this compound be stored to maintain stability during experiments?

  • Methodology : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis. Avoid exposure to light, moisture, and strong acids/bases. Periodic purity checks via TLC or HPLC are recommended .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in novel reactions?

  • Methodology : Use density functional theory (DFT) to model reaction pathways, such as hydrolysis or nucleophilic substitutions. Calculate activation energies and transition states to identify favorable conditions. Pair computational results with experimental validation (e.g., monitoring reaction kinetics via LC-MS). ICReDD’s integrated approach (quantum chemistry + experimental feedback) optimizes reaction design .
  • Example : DFT simulations of the carbamate’s susceptibility to base-mediated cleavage could guide pH optimization in deprotection steps.

Q. What experimental design strategies minimize variability in reaction yields?

  • Methodology : Apply statistical Design of Experiments (DoE) to evaluate factors like solvent polarity, base strength, and temperature. Use a central composite design to identify interactions between variables. For instance:

FactorLow LevelHigh Level
SolventDCMTHF
BaseEt₃NDIPEA
Temp.25°C40°C
  • Analyze results using response surface methodology (RSM) to pinpoint optimal conditions .

Q. How can contradictory data on the compound’s biological activity be resolved?

  • Methodology :

  • Dose-Response Studies : Test across a wide concentration range (nM–mM) to identify non-linear effects.
  • Assay Validation : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm target engagement.
  • Meta-Analysis : Compare data across studies, controlling for variables like solvent (DMSO vs. aqueous buffers) or cell line specificity .

Q. What mechanistic insights explain its selectivity in catalytic or medicinal applications?

  • Methodology :

  • Kinetic Isotope Effects (KIE) : Study H/D substitution in the cyclopropane or propargyl groups to probe rate-determining steps.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to identify binding motifs. For example, the tert-butyl group may occupy hydrophobic pockets, while the carbamate acts as a hydrogen-bond acceptor .

Methodological Considerations

  • Synthesis Optimization : Use gradient screening (e.g., varying solvent polarity from DCM to acetonitrile) to improve yields.
  • Data Reproducibility : Document reaction parameters (e.g., stirring rate, humidity) in detail, as subtle changes can affect cyclopropane ring stability.
  • Safety Protocols : Follow OSHA guidelines for handling amines and carbamates, including fume hood use and PPE (nitrile gloves, lab coats) .

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